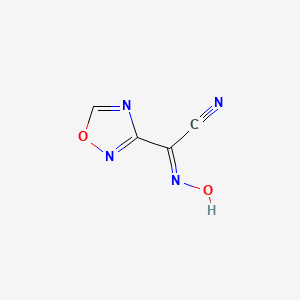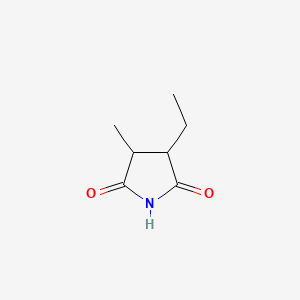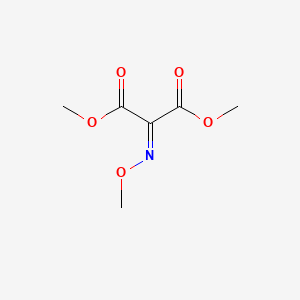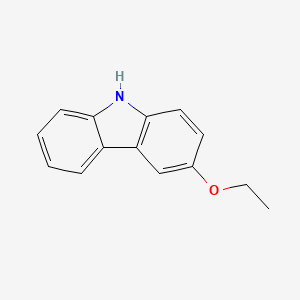
3-Ethoxy-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The ethoxy group attached to the carbazole core enhances its solubility and modifies its electronic properties, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-9H-carbazole typically involves the ethylation of 9H-carbazole. One common method is the reaction of 9H-carbazole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carbazole-3-carboxylic acid.
Reduction: Various this compound derivatives.
Substitution: Substituted carbazole compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have shown its potential in inhibiting cancer cell proliferation and inducing apoptosis.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, leading to reduced cancer cell proliferation and increased apoptosis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-9H-carbazole: Similar in structure but with a methoxy group instead of an ethoxy group.
9-Ethyl-9H-carbazole-3-carbaldehyde: Another derivative with potential antitumor activity.
Uniqueness
3-Ethoxy-9H-carbazole stands out due to its unique combination of solubility and electronic properties, making it particularly suitable for applications in organic electronics and pharmaceuticals. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Eigenschaften
CAS-Nummer |
246175-67-7 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
3-ethoxy-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-2-16-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 |
InChI-Schlüssel |
MXGKPCYKCPODPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



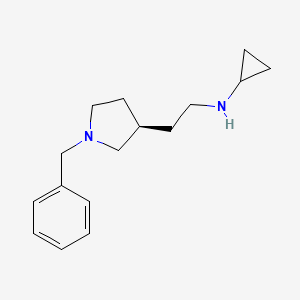
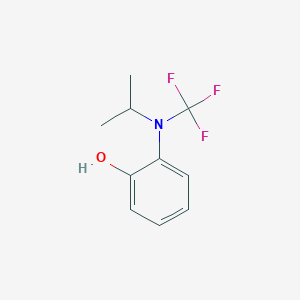
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)

![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
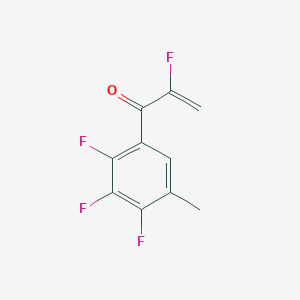

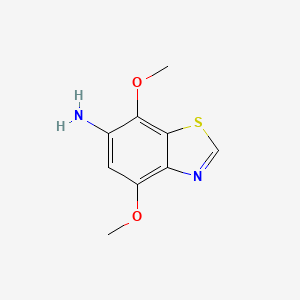
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)

